Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Bromo-3-cyclopropylpropan-2-one in Drug Discovery
Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Bromo-3-cyclopropylpropan-2-one in Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of conformationally restricted aliphatic rings is a proven tactic for improving metabolic stability and target affinity. 1-Bromo-3-cyclopropylpropan-2-one (CAS: 658076-48-3) serves as a critical bifunctional electrophile in this domain. As an α -bromo ketone featuring a cyclopropylmethyl moiety, it is extensively utilized by medicinal chemists as a primary building block for the synthesis of complex heterocycles, most notably imidazoles and thiazoles.
This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols, designed to ensure high-yield, reproducible integration into active pharmaceutical ingredient (API) pipelines.
Physicochemical Properties & Structural Identity
The reactivity of 1-bromo-3-cyclopropylpropan-2-one is defined by the synergistic electron-withdrawing effects of the carbonyl oxygen and the bromine atom, which render the α -carbon highly susceptible to nucleophilic attack. The cyclopropyl group provides a unique steric profile that restricts the conformational flexibility of downstream products without adding excessive lipophilicity[1].
Quantitative data and core identifiers are summarized in the table below[2],[3],[4],[5]:
| Property | Value |
| Chemical Name | 1-Bromo-3-cyclopropylpropan-2-one |
| CAS Registry Number | 658076-48-3 |
| Molecular Formula | C 6 H 9 BrO |
| Molecular Weight | 177.04 g/mol |
| Monoisotopic Mass | 175.98 Da |
| Structural Motif | α -Bromo Ketone |
| GHS Hazard Codes | H315 (Skin Irrit.), H318 (Eye Dam.), H335 (STOT SE) |
| Storage Requirements | 2-8°C, Inert Atmosphere (Ar/N 2 ), Protect from light |
Mechanistic Utility in Heterocyclic Synthesis
The bifunctional nature of 1-bromo-3-cyclopropylpropan-2-one allows it to participate in sequential intermolecular alkylation and intramolecular cyclodehydration reactions. This divergence is dictated by the choice of nucleophile:
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Amidine Condensation (Imidazole Synthesis): Reaction with amidines yields substituted 1H-imidazoles. This pathway has been heavily utilized in the synthesis of factor VIIa/IXa inhibitors [6] and ferroportin inhibitors [7].
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Hantzsch Thiazole Synthesis: Reaction with thioamides yields 2,4-disubstituted thiazoles, a core structure prevalent in antimicrobial and anti-inflammatory agents [8].
Figure 1: Divergent synthetic pathways of 1-Bromo-3-cyclopropylpropan-2-one to key heterocycles.
Experimental Methodologies: A Self-Validating Approach
To ensure reproducibility, the following protocols have been designed with built-in validation checks and mechanistic rationales for each operational step.
Protocol A: Synthesis of Cyclopropylmethyl-1H-imidazoles via Amidine Condensation
This protocol details the formation of an imidazole core, adapting conditions standard in large-scale pharmaceutical patent literature [7].
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Step 1: Reagent Activation. In a flame-dried 500-mL round-bottom flask, suspend acetamidine hydrochloride (3.0 equiv) and anhydrous K 2 CO 3 (5.0 equiv) in anhydrous acetonitrile (CH 3 CN).
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Causality: Flame-drying prevents the hydrolytic degradation of the incoming α -bromo ketone. K 2 CO 3 serves a dual purpose: it liberates the free, nucleophilic amidine base from its hydrochloride salt and acts as a proton sink for the HBr generated during the subsequent alkylation.
-
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Step 2: Electrophilic Alkylation. Cool the suspension to 0°C. Add 1-bromo-3-cyclopropylpropan-2-one (1.0 equiv) dropwise.
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Causality: Dropwise addition at 0°C kinetically controls the highly exothermic S N 2 displacement, minimizing the formation of bis-alkylated side products and preserving the integrity of the reactive bromoketone.
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-
Step 3: Thermal Cyclodehydration. Attach a reflux condenser and heat the reaction mixture to 60°C for 12 hours.
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Causality: While the initial S N 2 displacement is rapid, the subsequent intramolecular attack of the nitrogen onto the carbonyl carbon—and the ensuing elimination of water to yield the aromatic imidazole—requires thermal energy to overcome the activation barrier.
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Step 4: Self-Validation. Monitor the reaction via TLC (eluent: 5% MeOH in DCM). Because the starting material lacks a strong UV chromophore, visualize the plate using a KMnO 4 stain. The disappearance of the starting material and the emergence of a highly polar, UV-active baseline spot confirms successful cyclization.
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Step 5: Isolation. Cool to room temperature, filter through a Celite pad to remove inorganic salts (KCl, excess K 2 CO 3 ), and concentrate under reduced pressure prior to Flash-Prep-HPLC purification.
Protocol B: Hantzsch Thiazole Synthesis
This protocol outlines the rapid generation of thiazole derivatives [8].
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Step 1: Nucleophilic Attack. Dissolve thiourea (1.2 equiv) in absolute ethanol. Add 1-bromo-3-cyclopropylpropan-2-one (1.0 equiv) dropwise at room temperature.
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Causality: The sulfur atom in thiourea is highly nucleophilic and readily displaces the primary bromide at room temperature without the need for an external base.
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Step 2: Cyclization. Heat the mixture to reflux (approx. 78°C) for 2-4 hours to drive the dehydration step.
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Step 3: Self-Validation. Analyze an aliquot via LC-MS. The presence of the[M+H] + peak corresponding to the cyclized 2-amino-4-(cyclopropylmethyl)thiazole confirms the reaction has reached completion.
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Step 4: Precipitation. Pour the cooled reaction mixture into ice-water to precipitate the crude thiazole, which can be collected via vacuum filtration.
Handling, Safety, and Storage Protocols
As an α -bromo ketone, 1-bromo-3-cyclopropylpropan-2-one is a potent alkylating agent. It carries GHS hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation)[2],[9].
Degradation Pathways & Storage Causality: The highly polarized C-Br bond, situated adjacent to an electron-withdrawing carbonyl group, makes the α -carbon extremely susceptible to nucleophilic attack by ambient moisture, which leads to rapid hydrolytic degradation. Furthermore, haloketones can undergo radical-mediated decomposition when exposed to UV or visible light.
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Mandatory Storage: The compound must be stored strictly at 2-8°C under an inert atmosphere (argon or nitrogen) in an amber or light-blocking vessel[10].
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Handling: All manipulations must be performed within a certified chemical fume hood. Double-gloving with nitrile gloves is highly recommended due to the compound's alkylating properties.
References
- Continuous arycyclic compound (US9302996B2)
- Ferroportin inhibitors and methods of use (WO2020123850A1)
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An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α -Haloketones Source: Organic Process Research & Development (via ResearchGate) URL:[Link]
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1-Bromo-3-cyclopropylpropan-2-one Chemical Label & Hazard Data Source: Chemical-Label URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemical-label.com [chemical-label.com]
- 3. a2bchem.com [a2bchem.com]
- 4. evitachem.com [evitachem.com]
- 5. PubChemLite - HZBAJDUXDQLYQX-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 6. US9302996B2 - Continuous arycyclic compound - Google Patents [patents.google.com]
- 7. WO2020123850A1 - Ferroportin inhibitors and methods of use - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 16339-93-8|1-Bromoheptan-2-one|BLD Pharm [bldpharm.com]
- 10. 16339-93-8|1-Bromoheptan-2-one|BLD Pharm [bldpharm.com]
